Ac-DNLD-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

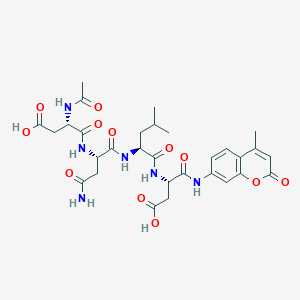

(3S)-3-acetamido-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N6O12/c1-13(2)7-18(34-29(46)19(10-23(31)38)35-30(47)20(11-24(39)40)32-15(4)37)28(45)36-21(12-25(41)42)27(44)33-16-5-6-17-14(3)8-26(43)48-22(17)9-16/h5-6,8-9,13,18-21H,7,10-12H2,1-4H3,(H2,31,38)(H,32,37)(H,33,44)(H,34,46)(H,35,47)(H,36,45)(H,39,40)(H,41,42)/t18-,19-,20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRRXVTUFUKLDZ-TUFLPTIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N6O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Ac-DNLD-AMC Fluorescence: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the fluorescent probe Ac-DNLD-AMC, a valuable tool for researchers and scientists in the field of apoptosis and drug development. We will delve into the fundamental mechanism of its fluorescence, its specificity for caspase-3, and provide detailed protocols for its application in experimental settings.

The Principle of Fluorescence: Enzymatic Cleavage and Fluorophore Release

The fluorescence of this compound is contingent upon a process of enzymatic cleavage. The molecule itself is a non-fluorescent substrate composed of a four-amino-acid peptide sequence (Asp-Asn-Leu-Asp) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[1] In its intact form, the fluorescence of the AMC group is quenched.[1]

The core of the mechanism lies in the substrate's interaction with caspase-3, a key executioner enzyme in the apoptotic pathway.[2] Caspase-3 recognizes and cleaves the peptide sequence specifically after the final aspartate (D) residue.[3][4] This cleavage event liberates the AMC fluorophore from the quenching effects of the peptide, resulting in a significant increase in fluorescence.[1][4][5] The intensity of the emitted light is directly proportional to the amount of AMC released, and therefore, to the activity of caspase-3 in the sample.[2][6]

The fluorescent properties of the liberated AMC are characterized by specific excitation and emission wavelengths, which are crucial for its detection and quantification.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the this compound substrate and the resulting AMC fluorophore.

| Parameter | Value | Reference |

| This compound Molecular Weight | 674.7 g/mol | [5] |

| AMC Excitation Maximum | 340-360 nm | [4][5] |

| AMC Emission Maximum | 440-460 nm | [4][5] |

| Caspase-3 Km for Ac-DEVD-AMC * | 10 µM | [3] |

Note: While the Km value is for the similar Ac-DEVD-AMC substrate, it provides a useful reference for the affinity of caspase-3 for such tetrapeptide-AMC substrates.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic cleavage of this compound and a typical experimental workflow for a caspase-3 activity assay.

Detailed Experimental Protocols

This section provides a detailed methodology for performing a caspase-3 activity assay using this compound.

Reagent Preparation

-

Lysis Buffer (5X): A common lysis buffer formulation includes 100 mM HEPES (pH 7.5), 50% glycerol, and 10 mM DTT. Store at -20°C.

-

Assay Buffer (1X): Prepare by diluting the 5X Lysis Buffer to 1X with sterile, nuclease-free water. A typical formulation is 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT.[3] Prepare fresh before use.

-

This compound Stock Solution (10 mM): Dissolve lyophilized this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.

-

AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM. This will be used to generate a standard curve. Store in aliquots at -20°C.

Cell Lysate Preparation

-

Induce apoptosis in your experimental cell line using a known stimulus. A negative control of non-induced cells should be run in parallel.

-

Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C.[6]

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold 1X Assay Buffer. The volume will depend on the cell number, but a typical starting point is 100 µL per 1-5 million cells.

-

Lyse the cells by freeze-thaw cycles or by using a Dounce homogenizer on ice.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This contains the active caspases.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

Caspase-3 Activity Assay

-

Prepare a standard curve: Perform serial dilutions of the AMC standard stock solution in 1X Assay Buffer to generate a range of concentrations (e.g., 0, 2.5, 5, 10, 20, 40 µM).

-

Set up the reaction: In a 96-well black microplate, add the following to each well:

-

50 µL of cell lysate (adjust volume to have equal protein amounts, e.g., 50-100 µg of total protein).

-

45 µL of 1X Assay Buffer.

-

5 µL of 10 mM this compound stock solution (final concentration will be 50 µM).

-

-

Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically.

-

Measure fluorescence: Read the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[4][5]

Data Analysis

-

Subtract the background fluorescence (from a well with no lysate) from all readings.

-

Plot the fluorescence intensity of the AMC standards versus their concentration to generate a standard curve.

-

Use the standard curve to determine the concentration of AMC produced in each experimental sample.

-

Express the caspase-3 activity as the amount of AMC released per unit of time per unit of protein (e.g., pmol AMC/min/µg protein).

Specificity of the DNLD Sequence

While the DEVD sequence is a well-established substrate for caspase-3, research has shown that other caspases, such as caspase-7, -8, and -9, can also cleave it.[7] The DNLD sequence, however, has been demonstrated to have a higher selectivity for caspase-3.[7] This enhanced specificity is attributed to a notable interaction between the asparagine (N) residue of the substrate and the Ser209 residue in the S3 subsite of caspase-3.[7] This makes this compound a more specific tool for probing caspase-3 activity compared to substrates with the DEVD sequence.

Conclusion

This compound is a powerful and specific fluorogenic substrate for the detection and quantification of caspase-3 activity. Its mechanism, based on the enzymatic release of the fluorescent AMC molecule, provides a sensitive and reliable method for studying apoptosis. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers utilizing this valuable tool in their investigations into programmed cell death and the development of novel therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. This compound peptide [novoprolabs.com]

- 5. caymanchem.com [caymanchem.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Caspase-3 Activity Assay Using the Highly Specific Substrate Ac-DNLD-AMC

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles, protocols, and data interpretation for determining caspase-3 activity using the fluorogenic substrate N-Acetyl-Asp-Asn-Leu-Asp-7-Amino-4-methylcoumarin (Ac-DNLD-AMC). This substrate offers enhanced specificity for caspase-3, a critical executioner enzyme in the apoptotic pathway.

Core Principles of the Assay

Caspase-3 is a key protease that, once activated, orchestrates the dismantling of cellular structures during programmed cell death (apoptosis).[1][2][3] The assay quantifies the enzymatic activity of caspase-3 by leveraging a specific synthetic substrate, this compound.

The fundamental mechanism relies on the following steps:

-

Substrate Recognition : In apoptotic cells, activated caspase-3 recognizes and binds to the specific tetrapeptide sequence Asp-Asn-Leu-Asp (DNLD).

-

Proteolytic Cleavage : Caspase-3, a cysteine-aspartic protease, cleaves the peptide bond immediately following the final aspartate (D) residue in the DNLD sequence.[4]

-

Fluorophore Release : This cleavage liberates the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), from the quenching effect of the attached peptide.[5][6][7]

-

Fluorescence Detection : The free AMC molecule fluoresces brightly when excited with UV light (typically around 350-380 nm), emitting a detectable signal in the blue range (approximately 440-460 nm).[8][9][10] The intensity of this fluorescence is directly proportional to the amount of active caspase-3 in the sample.

Advantage of the this compound Substrate

While the Ac-DEVD-AMC substrate is widely used, it can also be cleaved by other executioner caspases, notably caspase-7.[11][12] Studies have demonstrated that the Ac-DNLD-MCA substrate is cleaved efficiently by caspase-3 but is hardly cleaved by caspase-7, -8, or -9.[11] This makes this compound a more selective and precise tool for measuring the sole activity of caspase-3 in cellular extracts.[11]

Caspase-3 Activation Signaling Pathways

Caspase-3 is synthesized as an inactive zymogen (procaspase-3) and is activated via proteolytic cleavage by upstream initiator caspases.[1][4] This activation is a convergence point for two primary apoptotic signaling cascades: the extrinsic and intrinsic pathways.

-

The Extrinsic (Death Receptor) Pathway is triggered by extracellular signals. Binding of death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors initiates the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates initiator caspase-8.[13] Active caspase-8 then directly cleaves and activates procaspase-3.[13]

-

The Intrinsic (Mitochondrial) Pathway is initiated by intracellular stress signals. This leads to the release of cytochrome c from the mitochondria, which binds to Apaf-1 to form the apoptosome.[13] The apoptosome recruits and activates initiator caspase-9, which in turn cleaves and activates procaspase-3.[1][13]

Caption: Caspase-3 activation via extrinsic and intrinsic pathways.

Experimental Design and Protocols

A successful caspase-3 activity assay requires careful preparation of reagents and samples. The general workflow involves inducing apoptosis, preparing a cell lysate, performing the enzymatic reaction, and measuring the fluorescent output.

Experimental Workflow Diagram

Caption: General workflow for the caspase-3 fluorometric assay.

Key Reagents and Parameters

Proper assay setup is critical for reproducible results. The tables below summarize the necessary components and typical instrument settings.

Table 1: Key Reagents and Their Functions

| Reagent | Composition/Description | Function |

|---|---|---|

| Cell Lysis Buffer | Typically contains Tris-HCl, NaCl, and a non-ionic detergent like Triton™ X-100.[5] | To gently rupture cell membranes and release cytosolic contents, including caspases, without denaturing them. |

| Assay/Reaction Buffer | Often a HEPES-based buffer (pH ~7.4) containing glycerol and a reducing agent.[5][7] | Provides the optimal pH and ionic environment for caspase-3 enzymatic activity. |

| Dithiothreitol (DTT) | Reducing agent added fresh to the Assay Buffer.[9][14] | Maintains the cysteine residue in the caspase-3 active site in a reduced, active state. |

| This compound | Fluorogenic substrate specific for caspase-3. | Serves as the substrate that is cleaved by active caspase-3 to produce a fluorescent signal. |

| Caspase-3 Inhibitor | A reversible inhibitor peptide, such as Ac-DEVD-CHO.[7] | Used as a negative control to confirm that the measured activity is specific to DEVD/DNLD-cleaving caspases. |

Table 2: Typical Experimental and Assay Parameters

| Parameter | Recommended Value | Notes |

|---|---|---|

| Cell Lysate Concentration | 100-200 µg total protein per reaction.[14] | Should be optimized for the specific cell type and apoptosis inducer. |

| Substrate Concentration | 20-50 µM final concentration.[5][6] | Higher concentrations may lead to substrate inhibition; lower concentrations may limit the reaction rate. |

| Incubation Temperature | 37°C.[6][9] | Optimal temperature for enzymatic activity. |

| Incubation Time | 1-2 hours.[6][9] | Can be performed as a kinetic or endpoint assay. The time should be within the linear range of the reaction. |

| Excitation Wavelength | 350 - 380 nm.[5][6][9] | Excites the cleaved AMC fluorophore. |

| Emission Wavelength | 440 - 460 nm.[5][6][9] | Wavelength at which the emitted fluorescence from AMC is detected. |

Detailed Experimental Protocol (96-Well Plate Format)

This protocol provides a generalized procedure that should be optimized for specific experimental conditions.

A. Reagent Preparation

-

1X Assay Buffer : Prepare the assay buffer containing DTT immediately before use. For example, add 10 µL of 1M DTT stock to every 1 mL of 2X Reaction Buffer and dilute with an equal volume of dH₂O.[14]

-

Substrate Solution : Reconstitute lyophilized this compound in DMSO to create a stock solution (e.g., 10 mM).[7] Dilute this stock solution in 1X Assay Buffer to the desired working concentration.

-

Cell Lysis Buffer : Prepare and chill the lysis buffer on ice.

B. Cell Lysate Preparation

-

Induce apoptosis in your cell line of choice using a known method. Prepare a parallel culture of non-induced cells to serve as a negative control.

-

For Suspension Cells : Pellet cells by centrifugation (e.g., 250 x g for 10 minutes).[14]

-

For Adherent Cells : Scrape cells and collect them in a conical tube, then pellet by centrifugation.

-

Wash the cell pellet once with ice-cold PBS and discard the supernatant.

-

Resuspend the pellet in cold Cell Lysis Buffer (e.g., 25-50 µL per 1-2 x 10⁶ cells) and incubate on ice for 10-30 minutes.[3][5][14]

-

Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-10 minutes at 4°C to pellet cellular debris.[14]

-

Transfer the clear supernatant, which contains the cytosolic proteins, to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a compatible method like the BCA assay.[15] Dilute lysates with Cell Lysis Buffer to ensure all samples have the same final protein concentration.

C. Assay Procedure

-

Load 50 µL of each cell lysate sample (e.g., 100-200 µg of protein) into the wells of a black, flat-bottom 96-well plate.

-

Include appropriate controls:

-

Negative Control : Lysate from non-induced cells.

-

Blank Control : Cell Lysis Buffer without any lysate to measure background fluorescence.

-

Inhibitor Control : Lysate from apoptotic cells pre-incubated with a caspase-3 inhibitor.

-

-

Add 50 µL of the substrate solution to each well.

-

Mix gently by shaking the plate for 30-60 seconds.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader set to the appropriate excitation and emission wavelengths.

Data Analysis and Interpretation

The output of the assay is typically given in Relative Fluorescence Units (RFU). The activity of caspase-3 is determined by comparing the fluorescence from apoptotic samples to that of non-apoptotic controls.

Table 3: Example Data Analysis

| Sample | Description | Average RFU | Corrected RFU (Sample - Blank) | Fold Increase (Corrected RFU / Control RFU) |

|---|---|---|---|---|

| Blank | Buffer + Substrate | 150 | 0 | N/A |

| Control | Non-induced Lysate | 450 | 300 | 1.0 |

| Treated | Apoptotic Lysate | 3150 | 3000 | 10.0 |

| Inhibitor | Treated + Inhibitor | 600 | 450 | 1.5 |

A significant fold increase in fluorescence in the "Treated" sample compared to the "Control" indicates the activation of caspase-3. The dramatic reduction in fluorescence in the "Inhibitor" sample confirms that the measured activity is specific to the targeted caspases. For kinetic assays, the rate of the reaction (slope of RFU vs. time) is used to calculate enzymatic activity.

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. assaygenie.com [assaygenie.com]

- 3. mpbio.com [mpbio.com]

- 4. Caspase-3 Regulatory Mechanisms - Proteopedia, life in 3D [proteopedia.org]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 13. researchgate.net [researchgate.net]

- 14. resources.rndsystems.com [resources.rndsystems.com]

- 15. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

Detecting Apoptosis in Primary Cells Using Ac-DNLD-AMC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis, or programmed cell death, is a fundamental process in the development and homeostasis of multicellular organisms. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The fluorogenic substrate Ac-DNLD-AMC (N-Acetyl-Asp-Asn-Leu-Asp-7-amino-4-methylcoumarin) offers a method for detecting caspase-3 activity. This technical guide provides an in-depth overview of the principles, experimental protocols, and data interpretation for using this compound to detect apoptosis in primary cells. Due to the limited availability of specific protocols for this compound, this guide adapts well-established methodologies for the closely related and widely used caspase-3 substrate, Ac-DEVD-AMC.

Introduction to Apoptosis and Caspase-3

Apoptosis is a tightly regulated process that can be initiated through two primary signaling pathways: the intrinsic and extrinsic pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3.

-

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the release of cytochrome c from the mitochondria, which then binds to Apaf-1, forming the apoptosome. The apoptosome recruits and activates the initiator caspase-9, which in turn cleaves and activates caspase-3.

-

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Active caspase-8 can then directly cleave and activate caspase-3.

Activated caspase-3 is a protease that recognizes and cleaves specific tetrapeptide motifs in a multitude of cellular proteins, ultimately leading to cell death.[1][2][3]

The Principle of this compound for Caspase-3 Detection

This compound is a synthetic fluorogenic substrate designed to be specifically cleaved by active caspase-3. The substrate consists of the tetrapeptide sequence Asp-Asn-Leu-Asp (DNLD) conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage by active caspase-3 at the aspartate residue, the free AMC molecule is released, which emits a bright fluorescent signal upon excitation. The intensity of this fluorescence is directly proportional to the level of caspase-3 activity in the sample.

Quantitative Data and Substrate Comparison

While Ac-DEVD-AMC is the more extensively characterized fluorogenic substrate for caspase-3, the DNLD sequence has also been identified as a specific recognition motif for this enzyme. The table below summarizes key quantitative parameters for AMC-based caspase-3 substrates. It is important to note that specific kinetic parameters for this compound in primary cell lysates are not widely published and will require empirical determination.

| Parameter | This compound | Ac-DEVD-AMC | Reference |

| Target Caspase | Caspase-3 | Caspase-3, Caspase-7 | [4] |

| Fluorophore | 7-amino-4-methylcoumarin (AMC) | 7-amino-4-methylcoumarin (AMC) | |

| Excitation Wavelength (nm) | 340-360 | 380 | [2] |

| Emission Wavelength (nm) | 440-460 | 430-460 | [2] |

| Reported Km for Caspase-3 | Data not widely available | ~10 µM | [2] |

Experimental Protocols

The following protocols are adapted from established methods for Ac-DEVD-AMC and should be optimized for the specific primary cell type and experimental conditions.

Materials and Reagents

-

Primary cells of interest (e.g., lymphocytes, neurons)

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

This compound substrate

-

Cell lysis buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

96-well black microplate

-

Fluorometric plate reader

Protocol for Caspase-3 Activity Assay in Primary Cell Lysates

This protocol is suitable for measuring the average caspase-3 activity in a population of primary cells.

-

Cell Culture and Treatment:

-

Culture primary cells under appropriate conditions.

-

Induce apoptosis in the experimental group with a suitable agent and incubate for the desired time. Include a non-treated control group.

-

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer at a concentration of 1-5 x 10^6 cells/100 µL.

-

Incubate on ice for 15-30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the cell lysate.

-

-

Caspase-3 Assay:

-

To each well of a 96-well black microplate, add 50 µL of cell lysate.

-

Prepare a reaction mixture by diluting this compound in assay buffer to a final concentration of 20-50 µM.

-

Add 50 µL of the reaction mixture to each well containing cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

-

The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples to the untreated controls.

-

Protocol for Apoptosis Detection by Flow Cytometry

This method allows for the quantification of apoptosis at the single-cell level.

-

Cell Culture and Treatment:

-

Culture and treat primary cells as described in section 4.2.1.

-

-

Cell Staining:

-

Harvest cells and wash with PBS.

-

Resuspend the cells in a suitable binding buffer.

-

Add this compound to the cell suspension at a final concentration to be empirically determined (typically in the low micromolar range).

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

(Optional) Co-stain with a viability dye such as propidium iodide (PI) or 7-AAD to distinguish between apoptotic and necrotic cells.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Excite the AMC fluorophore with a UV or violet laser and detect the emission in the blue channel.

-

Gate on the cell population of interest and quantify the percentage of AMC-positive (apoptotic) cells.

-

Visualizations

Signaling Pathways

Caption: Converging pathways of apoptosis leading to caspase-3 activation.

Experimental Workflow

Caption: Workflow for apoptosis detection using this compound.

Conclusion

The fluorogenic substrate this compound provides a tool for the detection of caspase-3 activity, a key event in apoptosis. While less documented than its counterpart Ac-DEVD-AMC, the principles of its use in primary cells are analogous. The successful application of this compound for apoptosis detection in primary cells will rely on careful optimization of the experimental parameters outlined in this guide. This approach enables researchers to quantitatively assess apoptosis, providing valuable insights in various fields of biological and medical research.

References

Unveiling Caspase-3 Activity: An In-depth Guide to Ac-DNLD-AMC Fluorogenic Substrate

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the fluorogenic caspase-3 substrate, Ac-DNLD-AMC. We delve into its spectral properties, provide detailed experimental protocols for its use, and visualize the underlying biochemical processes.

This compound is a highly specific substrate for caspase-3, a key executioner enzyme in the apoptotic cascade. The substrate itself is composed of a peptide sequence (Asp-Asn-Leu-Asp) recognized by caspase-3, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. However, upon cleavage by active caspase-3, AMC is liberated, resulting in a significant increase in fluorescence that can be readily measured. This direct relationship between enzyme activity and fluorescent signal provides a robust method for quantifying caspase-3 activity in cell lysates and purified enzyme preparations.

Spectral Properties of this compound and its Cleavage Product

The utility of this compound as a research tool is fundamentally dependent on the distinct spectral properties of its cleaved and uncleaved forms. The key to the assay's sensitivity and specificity lies in the dramatic shift in fluorescence upon enzymatic action. The uncleaved substrate exhibits minimal fluorescence, while the released AMC molecule is highly fluorescent.

| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Description |

| This compound (Intact Substrate) | ~330 | ~390 | Weakly fluorescent |

| 7-Amino-4-methylcoumarin (AMC) (Cleavage Product) | 340 - 380 | 440 - 460 | Strongly fluorescent[1][2][3] |

Note: The exact excitation and emission maxima for AMC can vary slightly depending on the buffer conditions and the specific instrumentation used. It is always recommended to perform a spectral scan to determine the optimal settings for your experimental setup.

Visualizing the Caspase-3 Activity Assay

To better understand the mechanism and workflow of a typical caspase-3 activity assay using this compound, the following diagrams illustrate the key processes.

References

Ac-DNLD-AMC: A Selective Fluorogenic Substrate for Quantifying Cellular Stress via Caspase-3 Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cellular stress, a fundamental response to a variety of internal and external insults, can ultimately lead to programmed cell death, or apoptosis. A key executioner in this process is Caspase-3, a cysteine-aspartic protease that, once activated, orchestrates the dismantling of the cell. The quantification of caspase-3 activity therefore serves as a reliable biomarker for cellular stress and apoptosis. This technical guide details the use of N-Acetyl-Asp-Asn-Leu-Asp-7-amino-4-methylcoumarin (Ac-DNLD-AMC), a fluorogenic substrate designed for the sensitive and selective measurement of caspase-3 activity.

Principle of Detection

This compound is a synthetic tetrapeptide that incorporates a specific amino acid sequence (DNLD) recognized and cleaved by active caspase-3. The C-terminus of this peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved state, the fluorescence of AMC is quenched. Upon cleavage of the substrate by caspase-3 at the aspartate residue, free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be measured using a fluorometer, with excitation typically around 340-360 nm and emission at 440-460 nm[1][2]. The intensity of the fluorescence signal is directly proportional to the level of active caspase-3 in the sample, providing a quantitative measure of cellular stress-induced apoptosis.

Selectivity of the DNLD Sequence

The specificity of a substrate is crucial for accurately attributing measured activity to the target enzyme. The DNLD sequence has been shown to be highly selective for caspase-3. A study investigating the inhibitory activity of the corresponding peptide aldehyde, Ac-DNLD-CHO, demonstrated significantly higher potency for caspase-3 compared to other caspases involved in apoptosis[3]. This selectivity is attributed to specific interactions between the asparagine (N) and leucine (L) residues of the substrate and the S3 and S2 subsites of caspase-3, respectively[3].

The table below summarizes the apparent inhibition constants (Kiapp) of Ac-DNLD-CHO against various caspases, highlighting its selectivity for caspase-3. For comparison, data for the commonly used, but less selective, caspase-3 inhibitor Ac-DEVD-CHO is also included[3].

| Inhibitor | Caspase-3 Kiapp (nM) | Caspase-7 Kiapp (nM) | Caspase-8 Kiapp (nM) | Caspase-9 Kiapp (nM) |

| Ac-DNLD-CHO | 0.68 | 55.7 | >200 | >200 |

| Ac-DEVD-CHO | 0.288 | 4.48 | 0.597 | 1.35 |

Data sourced from Yoshimori et al., BMC Pharmacology, 2007.[3]

Caspase-3 Activation Signaling Pathways

Cellular stress triggers apoptosis and subsequent caspase-3 activation through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3.

References

Technical Guide: Initial Characterization of the Fluorogenic Caspase-3 Substrate Ac-DNLD-AMC in a Novel Cell Line

Abstract

This document provides a comprehensive technical framework for the initial characterization of Ac-DNLD-AMC, a fluorogenic peptide substrate, in a new cell line. This compound is designed to be a specific substrate for Caspase-3, a key executioner enzyme in the apoptotic pathway.[1][2] Upon cleavage by active Caspase-3, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, providing a quantifiable measure of enzyme activity.[1][2][3] This guide outlines detailed protocols for determining the substrate's enzymatic kinetics, assessing its impact on cell viability, confirming its uptake and activity in living cells, and contextualizing its function within cellular signaling pathways. The methodologies and data presentation are structured to support researchers, scientists, and drug development professionals in evaluating the utility of this compound as a robust tool for apoptosis research in a specific cellular context.

Introduction

The study of apoptosis, or programmed cell death, is fundamental to understanding numerous biological processes and diseases. Central to the apoptotic cascade are caspases, a family of cysteine proteases that execute the dismantling of the cell.[4] Caspase-3, in particular, is a critical executioner caspase activated by both intrinsic and extrinsic pathways.[5] Its activity serves as a reliable hallmark of apoptosis.[6]

Fluorogenic substrates provide a sensitive method for quantifying enzyme activity in biochemical and cell-based assays.[7][8] this compound is a synthetic tetrapeptide (Asp-Asn-Leu-Asp) conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC).[1][2] The peptide sequence is designed for specific recognition and cleavage by Caspase-3. In its conjugated form, the fluorescence of AMC is quenched.[3] Upon cleavage between the aspartate (D) residue and AMC, the fluorophore is liberated, resulting in a significant increase in fluorescence that can be measured at an excitation/emission maximum of approximately 340-360 nm / 440-460 nm.[1][2]

Before a new substrate can be confidently employed in a previously untested cell line, a systematic characterization is essential. This guide details a four-stage workflow:

-

Biochemical Characterization: Determining the kinetic parameters (Kₘ and Vₘₐₓ) of this compound with purified Caspase-3.

-

Cytotoxicity Profiling: Assessing the baseline effect of the substrate on the new cell line's viability and proliferation.

-

In-Cellulo Activity Assay: Confirming that the substrate is cell-permeable and effectively cleaved by endogenous Caspase-3 upon apoptosis induction.

-

Pathway Visualization: Mapping the canonical signaling pathway leading to Caspase-3 activation.

Experimental Workflow and Signaling

The overall process for characterizing this compound in a new cell line follows a logical progression from basic biochemical validation to complex cellular application.

Caspase-3 is activated via proteolytic processing by initiator caspases, such as Caspase-8 (extrinsic pathway) and Caspase-9 (intrinsic pathway). Understanding this context is crucial for designing apoptosis induction experiments.

Experimental Protocols

Protocol 1: Enzyme Kinetic Assay

This protocol determines the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) of this compound with purified active human Caspase-3.

Materials:

-

Purified, active recombinant human Caspase-3

-

This compound substrate (10 mM stock in DMSO)

-

Free AMC (for standard curve, 1 mM stock in DMSO)

-

Assay Buffer: 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader (Ex: 350-380 nm, Em: 440-460 nm)

Procedure:

-

AMC Standard Curve:

-

Prepare serial dilutions of the free AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0, 5, 10, 25, 50, 75, 100 µM).

-

Add 100 µL of each concentration to wells of the 96-well plate.

-

Read fluorescence and plot intensity vs. AMC concentration to determine the linear range.

-

-

Substrate Dilution Series:

-

Prepare a series of 2X concentrations of this compound in Assay Buffer (e.g., 200, 100, 50, 25, 12.5, 6.25, 0 µM).

-

-

Enzyme Reaction:

-

Prepare a 2X solution of purified Caspase-3 in Assay Buffer (e.g., 20 nM).

-

In the 96-well plate, add 50 µL of each 2X substrate concentration per well.

-

To initiate the reaction, add 50 µL of the 2X enzyme solution to each well. The final volume is 100 µL, and all concentrations are now 1X.

-

Immediately place the plate in the reader, pre-warmed to 37°C.

-

-

Data Acquisition:

-

Measure fluorescence every 60 seconds for 30-60 minutes in kinetic mode.

-

Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence-over-time curve. Convert RFU/min to µM/min using the AMC standard curve.

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

Protocol 2: Cell Viability and Cytotoxicity Assay

This protocol assesses whether this compound itself has a toxic effect on the new cell line. An MTT assay is described here.

Materials:

-

The new cell line of interest

-

Complete cell culture medium

-

This compound (10 mM stock in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear tissue culture plate

-

Absorbance microplate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A typical range would be from 0.1 µM to 200 µM. Include a vehicle control (DMSO concentration matched to the highest this compound dose).

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

-

Incubate for 24-48 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the CC₅₀ (concentration causing 50% cytotoxicity).

-

Protocol 3: In-Cellulo Caspase-3 Activity Assay

This protocol measures the activity of endogenous Caspase-3 in the new cell line following the induction of apoptosis.

Materials:

-

The new cell line of interest

-

Complete cell culture medium

-

An apoptosis-inducing agent (e.g., Staurosporine, 1 mM stock in DMSO)

-

This compound (10 mM stock in DMSO)

-

Black, clear-bottom 96-well tissue culture plate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed cells in a black, clear-bottom 96-well plate (e.g., 20,000 cells/well) and allow them to adhere overnight.

-

-

Apoptosis Induction:

-

Treat cells with an appropriate concentration of the apoptosis inducer (e.g., 1 µM Staurosporine) for a predetermined time (e.g., 4-6 hours).

-

Include control groups: untreated cells (negative control) and vehicle-treated cells.

-

-

Substrate Loading:

-

Add this compound directly to the medium in each well to a final concentration determined to be non-toxic from Protocol 2 (e.g., 20-50 µM).

-

-

Data Acquisition:

-

Plate Reader: Incubate the plate at 37°C and measure fluorescence intensity every 15 minutes for 2-4 hours.

-

Microscopy: Incubate for 1-2 hours, then visualize the cells using a fluorescence microscope with a DAPI/blue filter set. Apoptotic cells should exhibit bright blue fluorescence.

-

-

Analysis:

-

For plate reader data, subtract the background fluorescence from untreated wells and plot the fluorescence intensity over time. Compare the signal from apoptosis-induced wells to control wells.

-

Data Presentation

Quantitative data from the characterization experiments should be summarized in tables for clarity and comparison.

Table 1: Biochemical Kinetic Parameters for this compound with Caspase-3

| Parameter | Value | Unit |

|---|---|---|

| Kₘ (Michaelis Constant) | 12.5 | µM |

| Vₘₐₓ (Maximum Velocity) | 150.2 | RFU/sec |

| kcat/Kₘ (Catalytic Efficiency) | 1.8 x 10⁵ | M⁻¹s⁻¹ |

(Note: Hypothetical data presented for illustrative purposes.)

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Treatment Duration | CC₅₀ | Assay |

|---|---|---|---|

| [Name of New Cell Line] | 24 hours | > 200 µM | MTT |

| [Name of New Cell Line] | 48 hours | 185.7 µM | MTT |

(Note: Hypothetical data presented for illustrative purposes.)

Table 3: In-Cellulo Caspase-3 Activity

| Treatment Group | Fold Increase in Fluorescence (vs. Control) |

|---|---|

| Untreated Control | 1.0 |

| Vehicle Control (DMSO) | 1.1 ± 0.2 |

| Staurosporine (1 µM) | 8.5 ± 0.9 |

(Note: Data represents endpoint fluorescence at 4 hours post-induction. Hypothetical data for illustrative purposes.)

Conclusion

This guide provides a standardized workflow for the initial characterization of the fluorogenic Caspase-3 substrate, this compound, in a novel cell line. By systematically evaluating its biochemical kinetics, cytotoxic profile, and intracellular performance, researchers can establish a robust baseline for its use. The successful completion of these protocols will validate this compound as a reliable tool for quantifying apoptosis in the specific cellular model, enabling its confident application in downstream research, such as screening for pro- or anti-apoptotic compounds.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound peptide [novoprolabs.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Caspase 3 - Wikipedia [en.wikipedia.org]

- 6. assaygenie.com [assaygenie.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Use of Ac-DNLD-AMC in High-Throughput Screening: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate and programmed process of cell death, known as apoptosis, is fundamental to cellular homeostasis and the development of multicellular organisms. Dysregulation of this pathway is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Central to the execution of apoptosis are caspases, a family of cysteine-aspartic proteases. Among these, caspase-3 is a key executioner caspase, making it a critical therapeutic target for drug discovery. High-throughput screening (HTS) plays a pivotal role in identifying novel modulators of caspase-3 activity. This guide provides a comprehensive overview of the use of the fluorogenic substrate Ac-DNLD-AMC (N-Acetyl-Asp-Asn-Leu-Asp-7-amido-4-methylcoumarin) in HTS assays for the discovery of caspase-3 inhibitors.

This compound is a highly specific and sensitive substrate for caspase-3.[1] Its utility in HTS is predicated on a straightforward enzymatic reaction: in the presence of active caspase-3, the enzyme cleaves the peptide sequence between the aspartic acid (D) and the 7-amido-4-methylcoumarin (AMC) moiety.[1][2] This cleavage event liberates the highly fluorescent AMC molecule, resulting in a quantifiable increase in fluorescence intensity. The fluorescence of released AMC can be measured with excitation wavelengths in the range of 340-360 nm and emission wavelengths between 440-460 nm.[1][2] This direct correlation between enzyme activity and fluorescence signal provides a robust and scalable method for screening large compound libraries.

Core Principles and Signaling Context

The assay principle is based on the enzymatic cleavage of the non-fluorescent this compound substrate by caspase-3 to release the fluorescent AMC molecule. The rate of AMC production is directly proportional to the caspase-3 activity. In an inhibitor screening context, a decrease in the fluorescence signal indicates the inhibition of caspase-3 activity.

dot

Caspase-3 is a central player in the apoptotic signaling cascade. Its activation can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3, which then cleave a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4][5] Understanding this signaling context is crucial for interpreting screening results and for designing secondary assays to elucidate the mechanism of action of identified hits.

dot

Data Presentation

The following tables summarize key quantitative data relevant to the use of this compound and its close analog Ac-DEVD-AMC in HTS.

| Parameter | Value | Reference |

| Substrate | This compound | [1][2] |

| Target Enzyme | Caspase-3 | [1][2] |

| Excitation Wavelength | 340-360 nm | [1][2] |

| Emission Wavelength | 440-460 nm | [1][2] |

| Z' Factor | 0.7 - 0.9 (typical for similar assays) | General HTS knowledge |

| Inhibitor | Target Caspase(s) | IC50 (nM) with Ac-DEVD-AMC or similar substrate | Reference |

| Ac-DNLD-CHO | Caspase-3 / Caspase-7 | 9.89 / 245 | [2] |

| Ac-DEVD-CHO | Caspase-3 | 0.23 (Ki) | [6] |

| Z-DEVD-FMK | Pan-caspase inhibitor | Varies by caspase | [7] |

| Morin Hydrate | Caspase-3 | ~13,300 (66.4% inhibition at 20 µM) |

Experimental Protocols

A detailed and robust experimental protocol is critical for the success of any HTS campaign. The following is a generalized protocol for a 384-well plate-based HTS assay for caspase-3 inhibitors using this compound.

dot

Materials and Reagents

-

This compound: Lyophilized powder, stored at -20°C. Reconstitute in DMSO to a stock concentration of 10 mM.

-

Recombinant Human Caspase-3: Stored at -80°C.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose.

-

Caspase-3 Inhibitor (Positive Control): Ac-DEVD-CHO or a similar potent inhibitor.

-

384-well black, flat-bottom plates.

-

Multichannel pipettes or automated liquid handling system.

-

Fluorescence plate reader.

Experimental Procedure

-

Compound Plate Preparation:

-

Prepare serial dilutions of test compounds in DMSO in a separate 384-well plate.

-

Include wells with DMSO only (negative control) and a known caspase-3 inhibitor (positive control).

-

-

Assay Execution:

-

Dispense 1 µL of each compound solution (or control) into the corresponding wells of the assay plate.

-

Prepare a working solution of caspase-3 in assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

-

Add 20 µL of the caspase-3 solution to each well of the assay plate.

-

Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

-

Prepare a working solution of this compound in assay buffer. The final concentration in the assay should be at or near the Km value for caspase-3 to ensure sensitivity to inhibitors. A typical starting concentration is 10-50 µM.

-

Add 20 µL of the this compound solution to each well to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm.

-

Data Normalization: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

-

Z' Factor Calculation: The Z' factor is a measure of the quality of the HTS assay and should be calculated for each plate to ensure data reliability. A Z' factor between 0.5 and 1.0 indicates an excellent assay. It is calculated as follows: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

-

Hit Identification: Set a threshold for percent inhibition to identify primary hits (e.g., >50% inhibition).

-

Conclusion

This compound is a valuable tool for high-throughput screening campaigns aimed at discovering novel caspase-3 inhibitors. Its high specificity and the robust, fluorescence-based readout make it well-suited for automated HTS platforms. By following a well-defined and optimized experimental protocol, researchers can effectively screen large compound libraries and identify promising lead candidates for the development of new therapeutics targeting apoptosis-related diseases. The successful implementation of such screens, validated by stringent quality control metrics like the Z' factor, is a critical first step in the long and complex process of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. AID 752626 - Inhibition of recombinant human caspase-3 using Ac-LDEVD-AMC as substrate assessed as accumulation of 7-AMC incubated for 10 mins followed by substrate addition measured for 10 mins by fluorimetric analysis - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enzyme activity dot blots: a rapid and convenient assay for acetyltransferase or protein kinase activity immobilized on nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic properties and structure of Ac-DNLD-AMC peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DNLD-AMC (Acetyl-Aspartyl-Asparaginyl-Leucyl-Aspartyl-7-amino-4-methylcoumarin) is a highly specific, fluorogenic peptide substrate for caspase-3, a key executioner enzyme in the apoptotic pathway. Its unique amino acid sequence, DNLD, confers a high degree of selectivity for caspase-3, making it an invaluable tool for the precise measurement of caspase-3 activity in complex biological samples. This guide provides an in-depth overview of the core properties, structure, and applications of this compound, complete with detailed experimental protocols and visual diagrams to facilitate its effective use in research and drug development.

Core Properties and Structure

This compound is a synthetic tetrapeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the peptide is non-fluorescent. However, upon cleavage by active caspase-3 between the aspartate (D) residue and AMC, the highly fluorescent AMC moiety is released. The intensity of this fluorescence is directly proportional to the activity of caspase-3 in the sample.

Physicochemical Properties

| Property | Value |

| Full Sequence | Ac-Asp-Asn-Leu-Asp-AMC |

| Molecular Formula | C₃₀H₃₈N₆O₁₂[1] |

| Molecular Weight | 674.65 g/mol [1] |

| CAS Number | 958001-92-8[1] |

| Purity | Typically >95% (as determined by HPLC)[1] |

| Appearance | Lyophilized white to off-white powder |

| Solubility | Soluble in DMSO |

| Storage | Store lyophilized peptide at -20°C.[1] Once reconstituted in DMSO, store in aliquots at -20°C and avoid repeated freeze-thaw cycles. |

Fluorogenic Properties

| Property | Value |

| Excitation Maximum (cleaved AMC) | 340-360 nm[1][2] |

| Emission Maximum (cleaved AMC) | 440-460 nm[1][2] |

Substrate Specificity

A key advantage of this compound is its high selectivity for caspase-3 over other caspases. Research has demonstrated that while the commonly used caspase-3 substrate, Ac-DEVD-AMC, can also be cleaved by caspases-7, -8, and -9, this compound is efficiently cleaved by caspase-3 but shows minimal to no cleavage by caspases-7, -8, and -9.[2] This specificity allows for a more accurate quantification of caspase-3 activity, even in the presence of other active caspases.[2]

The selective recognition of the DNLD sequence by caspase-3 is attributed to specific interactions between the asparagine (N) and leucine (L) residues of the peptide with the S3 and S2 subsites of the caspase-3 active site, respectively.[2]

Enzymatic Cleavage and Signaling

The cleavage of this compound is a hallmark of apoptosis. In response to pro-apoptotic stimuli, initiator caspases (such as caspase-8 or -9) are activated. These, in turn, cleave and activate executioner caspases, primarily caspase-3. Active caspase-3 then cleaves a host of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. The enzymatic reaction with this compound serves as a direct measure of this pivotal step in the apoptotic cascade.

Figure 1: Enzymatic cleavage of this compound by active caspase-3.

Experimental Protocol: Caspase-3 Activity Assay

This protocol provides a general framework for measuring caspase-3 activity in cell lysates using this compound. Optimization may be required depending on the cell type and experimental conditions.

I. Reagent Preparation

-

Lysis Buffer (1X): 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Store at 4°C.

-

DTT (1 M): Dissolve 1.54 g of DTT in 10 ml of dH₂O. Store in aliquots at -20°C.

-

Complete Lysis Buffer: Immediately before use, add DTT to the 1X Lysis Buffer to a final concentration of 10 mM. Keep on ice.

-

This compound Stock Solution (10 mM): Reconstitute the lyophilized peptide in DMSO. For example, to a 1 mg vial of this compound (MW: 674.65), add 148.2 µL of DMSO. Mix well. Store in light-protected aliquots at -20°C.

-

Assay Buffer (1X): 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% glycerol. Store at 4°C.

-

Complete Assay Buffer: Immediately before use, add DTT to the 1X Assay Buffer to a final concentration of 10 mM.

II. Cell Lysate Preparation

-

Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control.

-

Harvest cells (e.g., for adherent cells, scrape; for suspension cells, centrifuge at 500 x g for 5 minutes).

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in an appropriate volume of ice-cold Complete Lysis Buffer (e.g., 100 µL per 1-2 x 10⁶ cells).

-

Incubate on ice for 15-20 minutes.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant (cytosolic extract) and transfer to a pre-chilled tube.

-

Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).

III. Assay Procedure

-

Dilute the cell lysates to the same protein concentration (e.g., 1-2 mg/mL) using Complete Assay Buffer.

-

In a 96-well black, flat-bottom plate, add 50 µL of each diluted cell lysate per well. Include a "no lysate" control well containing 50 µL of Complete Assay Buffer for background fluorescence measurement.

-

Prepare the substrate mix by diluting the 10 mM this compound stock solution in Complete Assay Buffer to a final concentration of 100 µM (a 1:100 dilution). Prepare enough for all wells.

-

Start the reaction by adding 50 µL of the 100 µM substrate mix to each well (final concentration of this compound will be 50 µM).

-

Immediately measure the fluorescence in a microplate reader with excitation at 355 nm and emission at 460 nm. This is the time zero reading.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at regular intervals (e.g., every 15-30 minutes) for 1-2 hours.

IV. Data Analysis

-

Subtract the background fluorescence (from the "no lysate" control) from all readings.

-

Plot the fluorescence intensity versus time for each sample.

-

The caspase-3 activity is proportional to the rate of increase in fluorescence (the slope of the linear portion of the curve).

Figure 2: Experimental workflow for caspase-3 activity assay.

Conclusion

This compound is a superior fluorogenic substrate for the specific and sensitive detection of caspase-3 activity. Its high selectivity, coupled with a straightforward assay protocol, makes it an essential tool for researchers investigating apoptosis in various contexts, from basic cell biology to the screening of potential therapeutic agents. The detailed information and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their studies of programmed cell death.

References

Methodological & Application

Application Notes and Protocols for Ac-DEVD-AMC Fluorogenic Caspase-3 Assay in a 96-Well Plate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for utilizing the fluorogenic substrate Ac-DEVD-AMC to measure the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. While the user specified Ac-DNLD-AMC, the vast majority of available literature and commercial kits utilize the closely related and well-validated substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC). Both peptides are recognized and cleaved by caspase-3; this protocol will focus on the widely used Ac-DEVD-AMC.[1][2] This assay is a sensitive and reproducible method for quantifying caspase-3 activity in cell lysates, making it an invaluable tool for apoptosis research and drug screening in a 96-well plate format.

The assay principle is based on the proteolytic cleavage of the Ac-DEVD-AMC substrate by active caspase-3.[2][3] This cleavage releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC).[1][4] The fluorescence intensity of the liberated AMC, which can be measured using a fluorescence microplate reader, is directly proportional to the amount of active caspase-3 in the sample.[2] The uncleaved substrate exhibits weak fluorescence, ensuring a high signal-to-noise ratio.[5]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

| Reagent/Material | Supplier | Catalog Number (Example) | Storage |

| Ac-DEVD-AMC | BD Biosciences | 556449 | -20°C |

| DMSO, Anhydrous | Sigma-Aldrich | D2650 | Room Temperature |

| Cell Lysis Buffer | Cell Signaling Technology | #9803 | 4°C |

| Protease Assay Buffer | BD Biosciences | 556449 (Included with substrate) | 4°C |

| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 | -20°C |

| 96-well black, clear-bottom plates | Corning | 3603 | Room Temperature |

| Fluorescence microplate reader | (e.g., BioTek, Molecular Devices) | - | - |

| Recombinant Human Caspase-3 | R&D Systems | 707-C3 | -80°C |

| Staurosporine | Biotium | 00013 | -20°C |

Experimental Protocols

Reagent Preparation

-

Ac-DEVD-AMC Stock Solution (10 mM): Reconstitute the lyophilized Ac-DEVD-AMC in DMSO to a final concentration of 10 mM.[6] For example, if the molecular weight is 675.6 g/mol , dissolve 6.76 mg in 1 mL of DMSO. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[7]

-

Cell Lysis Buffer: A typical lysis buffer composition is 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, and 10 mM NaPPi.[2] Alternatively, commercially available cell lysis buffers can be used.

-

Assay Buffer (1X): Prepare the assay buffer according to the manufacturer's instructions. A common formulation includes 100 mM HEPES (pH 7.25), 10% sucrose, 0.1% NP-40, and 10 mM DTT.[8] DTT should be added fresh before use from a 1 M stock.

-

Substrate Working Solution (50 µM): Dilute the 10 mM Ac-DEVD-AMC stock solution in 1X Assay Buffer to a final concentration of 50 µM. Prepare this solution fresh for each experiment.

Cell Lysate Preparation

-

Cell Seeding: Seed cells in a 96-well plate at a density of 0.5 - 2x10^5 cells/well and treat with the desired compounds to induce or inhibit apoptosis.[3] Include appropriate controls, such as untreated cells and cells treated with a known apoptosis inducer like Staurosporine.

-

Cell Lysis: After treatment, centrifuge the plate at 300 x g for 10 minutes and carefully remove the supernatant.[3] Add 30-50 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10 minutes.[3][9]

-

Lysate Clarification: Centrifuge the plate at 10,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant (cell lysate) to a new, pre-chilled 96-well plate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay to normalize caspase-3 activity.

96-Well Plate Assay Protocol

-

Plate Setup: In a black, clear-bottom 96-well plate, add 50 µL of cell lysate to each well. For blank wells, add 50 µL of Cell Lysis Buffer.[7]

-

Substrate Addition: Add 50 µL of the 50 µM Ac-DEVD-AMC working solution to each well, including the blank wells. The final volume in each well will be 100 µL.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[2][7][8] The optimal incubation time may need to be determined empirically for different cell types and experimental conditions.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm.[1][2][3][4]

Data Presentation

The results of the caspase-3 activity assay can be summarized in the following table. The fluorescence readings should be corrected by subtracting the blank values. The normalized activity is calculated by dividing the corrected fluorescence by the protein concentration of the corresponding cell lysate.

| Sample ID | Treatment | Fluorescence (RFU) | Protein Conc. (µg/µL) | Corrected Fluorescence (RFU - Blank) | Normalized Activity (RFU/µg protein) |

| 1 | Untreated Control | ||||

| 2 | Vehicle Control | ||||

| 3 | Test Compound (Low Conc.) | ||||

| 4 | Test Compound (High Conc.) | ||||

| 5 | Staurosporine (Positive Control) | ||||

| 6 | Blank | N/A | 0 | N/A |

Visualizations

Caspase-3 Apoptosis Signaling Pathway

Caption: Caspase-3 activation and the principle of the fluorogenic assay.

Experimental Workflow for 96-Well Plate Caspase-3 Assay

Caption: Step-by-step workflow for the 96-well plate caspase-3 assay.

References

- 1. This compound peptide [novoprolabs.com]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. caymanchem.com [caymanchem.com]

- 5. biotium.com [biotium.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. ulab360.com [ulab360.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

How to prepare Ac-DNLD-AMC stock solution and working concentrations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DNLD-AMC is a highly specific, fluorogenic substrate for caspase-3, a critical executioner caspase in the apoptotic pathway. The substrate consists of the tetrapeptide sequence Asp-Asn-Leu-Asp (DNLD) N-terminally protected by an acetyl (Ac) group and C-terminally linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In the presence of active caspase-3, the enzyme cleaves the peptide bond between the aspartate (D) residue and AMC. This cleavage releases the AMC fluorophore, which exhibits strong fluorescence with excitation and emission maxima in the range of 340-360 nm and 440-460 nm, respectively.[1] The resulting fluorescence intensity is directly proportional to the caspase-3 activity in the sample, providing a sensitive and continuous assay for quantifying enzymatic function. While this compound is a substrate for caspase-3, it's important to note that related caspases, such as caspase-7, may also show some activity towards it.[2]

Data Presentation

The following tables summarize the key quantitative data for this compound and recommended concentrations for its use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | ~675.7 g/mol | [3][4] |

| Excitation Maximum (Free AMC) | 340-360 nm | [1] |

| Emission Maximum (Free AMC) | 440-460 nm | [1] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [3][5] |

| Appearance | Lyophilized solid | [1] |

Table 2: Recommended Solution Concentrations

| Solution Type | Recommended Concentration | Solvent |

| Stock Solution | 1-10 mM | DMSO |

| Working Concentration | 20-100 µM | Assay Buffer |

Experimental Protocols

Materials and Reagents

-

This compound powder

-

Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

-

Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

Purified water (e.g., Milli-Q or equivalent)

-

Microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

-

Fluorescence microplate reader or spectrofluorometer

Protocol 1: Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration. Adjust the calculations based on the desired final concentration and the amount of lyophilized powder.

-

Equilibration: Allow the vial of lyophilized this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.

-

Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW ~675.7 g/mol ):

-

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Volume (L) = 0.001 g / (0.01 mol/L * 675.7 g/mol ) ≈ 0.000148 L = 148 µL

-

-

Reconstitution: Add the calculated volume of high-quality DMSO to the vial of this compound.

-

Solubilization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C may be necessary if precipitation occurs.[6]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.[1][5] Avoid repeated freeze-thaw cycles.[7] The stock solution in DMSO is typically stable for at least one month at -20°C and up to six months at -80°C.[8]

Protocol 2: Preparation of this compound Working Concentrations

This protocol describes the dilution of the stock solution to a final working concentration for use in an enzymatic assay. A final concentration of 50 µM is used as an example.

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light.

-

Assay Buffer Preparation: Prepare the desired volume of assay buffer. A common assay buffer includes components like HEPES, glycerol, and a reducing agent such as DTT. The DTT should be added fresh before use.[7]

-

Dilution: Dilute the 10 mM stock solution into the assay buffer to achieve the final desired working concentration. For example, to prepare 1 mL of a 50 µM working solution:

-

Use the formula: C1V1 = C2V2

-

(10,000 µM) * V1 = (50 µM) * (1000 µL)

-

V1 = 5 µL

-

Add 5 µL of the 10 mM stock solution to 995 µL of assay buffer.

-

-

Mixing: Gently vortex the working solution to ensure it is homogenous.

-

Immediate Use: The working solution should be prepared fresh on the day of the experiment and used promptly. Keep the solution on ice and protected from light until it is added to the assay plate.

Mandatory Visualizations

Caption: Workflow for preparing this compound stock and working solutions.

Caption: Principle of caspase-3 activity detection using this compound.

References

- 1. This compound peptide [novoprolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. biotium.com [biotium.com]

- 4. Ac-DEVD-AMC | C30H37N5O13 | CID 9896164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Kinetic Analysis of Caspase-3 Inhibition using a Fluorogenic Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3 is a key executioner caspase in the apoptotic signaling pathway, making it a critical target for the development of therapeutics for a variety of diseases, including cancer and neurodegenerative disorders.[1][2] The kinetic analysis of caspase-3 inhibition provides valuable insights into the potency and mechanism of action of potential drug candidates. This document provides detailed application notes and protocols for the kinetic analysis of caspase-3 inhibition using the fluorogenic substrate Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-7-Amino-4-methylcoumarin (Ac-DEVD-AMC).

A Note on the Substrate: The user request specified "Ac-DNLD-AMC". Extensive research indicates this is a likely typographical error, and the widely established and commercially available substrate for caspase-3 is Ac-DEVD-AMC. All information herein pertains to the use of Ac-DEVD-AMC.

The Ac-DEVD-AMC assay is a sensitive and continuous method for measuring caspase-3 activity.[3][4][5][6] The principle of the assay is based on the cleavage of the DEVD peptide sequence by active caspase-3, which liberates the fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of AMC release is directly proportional to the caspase-3 activity and can be monitored in real-time using a fluorometer.

Signaling Pathway of Caspase-3 Activation in Apoptosis

Caspase-3 is activated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][7][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. Ac-DEVD-AMC Caspase-3 Fluorogenic Substrate | ABIN2690898 [antibodies-online.com]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. bdbiosciences.com [bdbiosciences.com]

Application of Ac-DNLD-AMC in Flow Cytometry for Apoptosis Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspase-3 is a critical executioner caspase that, once activated, cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[1][2] The detection of active caspase-3 is therefore a reliable indicator of apoptosis.

Ac-DNLD-AMC is a fluorogenic substrate designed for the sensitive detection of caspase-3 activity. The substrate consists of the peptide sequence Asp-Asn-Leu-Asp (DNLD) conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In the presence of active caspase-3, the enzyme specifically cleaves the peptide sequence, liberating the AMC fluorophore. The resulting fluorescence can be quantitatively measured using flow cytometry, allowing for the identification and enumeration of apoptotic cells within a population.[3][4] The fluorescence of liberated AMC can be detected with excitation wavelengths between 340-360 nm and emission wavelengths between 440-460 nm.[4][5]

Flow cytometry provides a powerful platform for apoptosis analysis, enabling rapid, multi-parametric analysis of individual cells within a heterogeneous population.[6][7] By combining this compound with other fluorescent markers, such as viability dyes and antibodies against cell surface proteins, a detailed characterization of apoptotic subpopulations can be achieved.

Signaling Pathways Leading to Caspase-3 Activation

Caspase-3 is typically present in cells as an inactive zymogen, procaspase-3. Its activation is a central event in the apoptotic cascade and can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[8][9]

-

The Extrinsic Pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors.[8][10] This interaction leads to the recruitment of adaptor proteins, such as FADD, and the subsequent activation of initiator caspase-8.[8] Active caspase-8 can then directly cleave and activate procaspase-3, committing the cell to apoptosis.[8][9]

-

The Intrinsic Pathway is initiated by intracellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal.[1][8] These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which permeabilize the outer mitochondrial membrane.[8] This results in the release of cytochrome c into the cytoplasm, where it binds to Apaf-1, forming the apoptosome. The apoptosome then recruits and activates initiator caspase-9, which in turn cleaves and activates procaspase-3.[8][9]

Both pathways converge on the activation of executioner caspases, including caspase-3, which then orchestrate the dismantling of the cell.[10]

Experimental Protocols

Materials and Reagents

-

This compound substrate

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-